5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features a fluorine atom and a boronic ester group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Suzuki-Miyaura Coupling Reaction:
Reactants: 5-fluoro-2-iodobenzaldehyde and bis(pinacolato)diboron.
Catalyst: Palladium(0) complex.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures (around 80-100°C) for several hours.
-
Direct Borylation:
Reactants: 5-fluorobenzaldehyde and a boron reagent such as bis(pinacolato)diboron.
Catalyst: Iridium or rhodium complex.
Solvent: Toluene or dioxane.
Conditions: The reaction is conducted at moderate temperatures (50-80°C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow processes and the use of recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation of the aldehyde group to form the corresponding carboxylic acid.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like ethanol or tetrahydrofuran at low temperatures.
Products: Reduction of the aldehyde group to form the corresponding alcohol.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like dimethylformamide or acetonitrile at room temperature.
Products: Formation of imines or thioethers by substitution at the aldehyde carbon.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Synthesis of Complex Molecules: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds due to its functional groups that can be further modified.
Bioconjugation: Used in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials such as polymers and nanomaterials.
Catalysis: Acts as a ligand or catalyst in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The aldehyde group can engage in nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Uniqueness:
- Functional Group Positioning: The specific positioning of the fluorine and boronic ester groups on the benzaldehyde ring in 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde imparts unique reactivity compared to its analogs.
- Reactivity: The presence of both an electron-withdrawing fluorine atom and a boronic ester group enhances its reactivity in cross-coupling and nucleophilic addition reactions.
Properties
CAS No. |
943310-52-9 |
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Molecular Formula |
C13H16BFO3 |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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